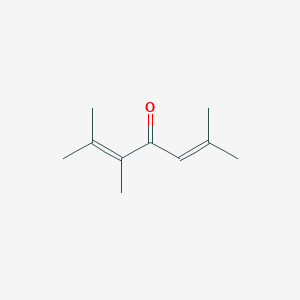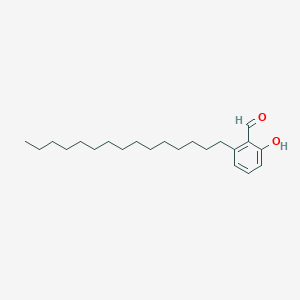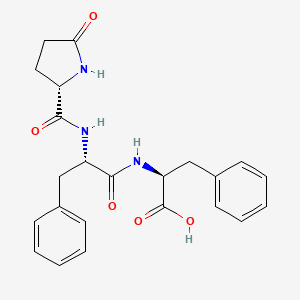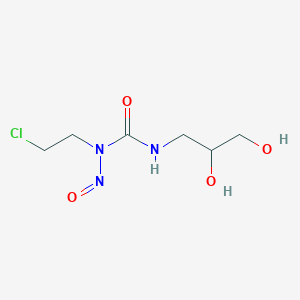
N-(2-Chloroethyl)-N'-(2,3-dihydroxypropyl)-N-nitrosourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea is a chemical compound that belongs to the class of nitrosoureas. These compounds are known for their use in chemotherapy due to their ability to alkylate DNA and inhibit cancer cell growth. The unique structure of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea allows it to interact with biological molecules in specific ways, making it a subject of interest in medical and chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea typically involves the reaction of 2-chloroethylamine with 2,3-dihydroxypropylamine under nitrosation conditions. The reaction is usually carried out in an aqueous or organic solvent, with the addition of a nitrosating agent such as sodium nitrite. The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the compound. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions may lead to the cleavage of the nitrosourea bond, forming amines and other derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction pathway and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of nitroso derivatives, while substitution reactions may yield various substituted ureas.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N’-(2,3-dihydroxypropyl)-N-nitrosourea has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model
Propriétés
Numéro CAS |
77113-51-0 |
|---|---|
Formule moléculaire |
C6H12ClN3O4 |
Poids moléculaire |
225.63 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-(2,3-dihydroxypropyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4/c7-1-2-10(9-14)6(13)8-3-5(12)4-11/h5,11-12H,1-4H2,(H,8,13) |
Clé InChI |
ACZWCVBYCKDESV-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(C(=O)NCC(CO)O)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



methanone](/img/structure/B14440711.png)

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][[2-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]cyclohexyl]methyl]-, monopotassium salt](/img/structure/B14440719.png)
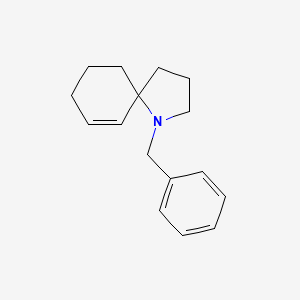
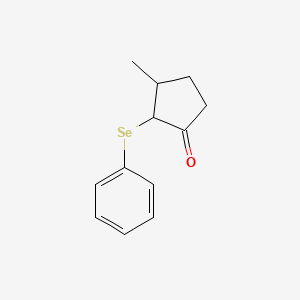
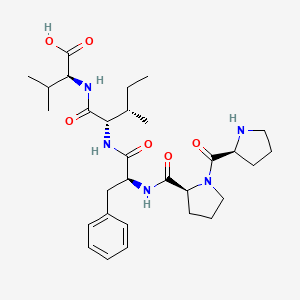

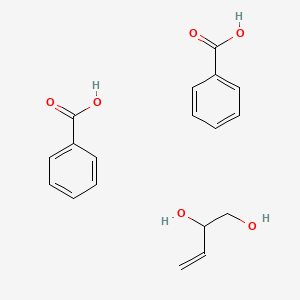
![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
